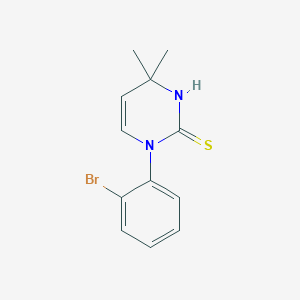

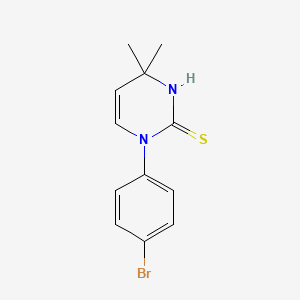

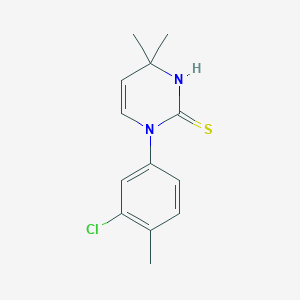

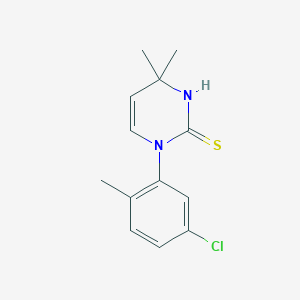

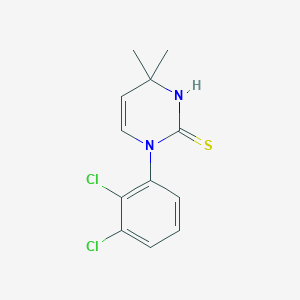

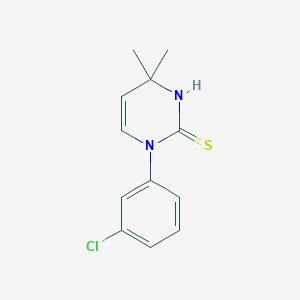

1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Overview

Description

“1-(3-Chlorophenyl)piperazine”, also known as mCPP, is a designer drug analog of aryl-substituted piperazines . It’s a central nervous system (CNS) stimulant and can also be detected as a primary urinary metabolite of the antidepressant drug trazodone .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)piperazine is C10H13ClN2 . The molecular weight is 196.7 g/mol .

Scientific Research Applications

Calcium Channel Blocker Mimics

Research on dihydropyrimidines with carbamoyl substitution has revealed their structural similarity to 1,4-dihydropyridine calcium channel blockers. These compounds exhibit a flattened boat conformation of the pyrimidine ring and an extended conformation of the carbamoyl side chain, suggesting potential applications in the development of novel calcium channel modulators (Ravikumar & Sridhar, 2005).

Sulfhydryl-Reactive Compounds

1-p-Chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide has been identified as a sulfhydryl-specific compound that reacts irreversibly with protein thiols but reversibly with small molecular weight thiols. This property makes it suitable for monitoring the oxidation of small molecular weight thiols, presenting a valuable tool for biochemical research (Mutus et al., 1989).

Photodissociable Dimer Reduction Products

The study of 2-thiopyrimidine derivatives and their reduction products has demonstrated that these compounds undergo photodissociation to quantitatively regenerate the parent monomers. This reaction has implications for understanding nucleic acid photochemistry and developing photo-responsive materials (Wrona et al., 1975).

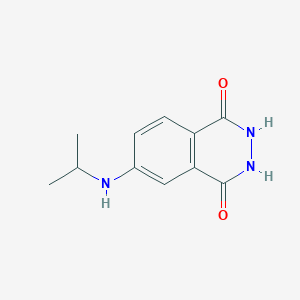

Diuretic Activity of Pyrimidine Derivatives

Pyrimidine derivatives synthesized from chalcones and thiourea have been shown to possess diuretic properties, with certain compounds demonstrating activity surpassing that of standard diuretic medications. This highlights the potential of pyrimidine derivatives in the development of new diuretic agents (Majeed & Shaharyar, 2011).

Antimicrobial Evaluation of Pyrimidines

New pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, offering promising candidates for the development of new antimicrobial agents. These compounds present a novel approach to combating microbial resistance through the exploration of new chemical scaffolds (Abdelghani et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to 1-(3-chlorophenyl)piperazine , which is known to primarily target the human 5-HT2C receptor . This receptor is a G-protein coupled receptor for 5-hydroxytryptamine (serotonin) and plays a significant role in neurotransmission .

Mode of Action

1-(3-chlorophenyl)piperazine, a structurally similar compound, acts as a partial agonist of the human 5-ht2a and 5-ht2c receptors but as an antagonist of the human 5-ht2b receptors . This suggests that the compound might interact with its targets, leading to changes in neurotransmission.

Biochemical Pathways

The serotonin pathway could be potentially affected given the compound’s structural similarity to 1-(3-chlorophenyl)piperazine and its interaction with serotonin receptors .

Pharmacokinetics

For instance, 1-(3-Chlorophenyl)piperazine, a related compound, is known to be metabolized by CYP3A4 .

Result of Action

Based on the action of structurally similar compounds, it may influence neurotransmission by interacting with serotonin receptors .

properties

IUPAC Name |

3-(3-chlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c1-12(2)6-7-15(11(16)14-12)10-5-3-4-9(13)8-10/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUBJMUFBPDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084231.png)

![[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084234.png)

![[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084241.png)

![[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084243.png)

-amino]acetic acid](/img/structure/B3084246.png)

![[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3084254.png)

-amino]acetic acid](/img/structure/B3084261.png)

![[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B3084265.png)